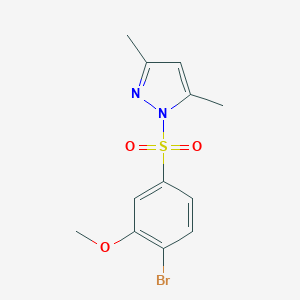

1-(4-Bromo-3-methoxyphenyl)sulfonyl-3,5-dimethylpyrazole

Description

Properties

IUPAC Name |

1-(4-bromo-3-methoxyphenyl)sulfonyl-3,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O3S/c1-8-6-9(2)15(14-8)19(16,17)10-4-5-11(13)12(7-10)18-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDXGFATBYLVQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1S(=O)(=O)C2=CC(=C(C=C2)Br)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of 4-Bromo-3-methoxybenzene

Treatment of 4-bromo-3-methoxybenzene with chlorosulfonic acid at 0–5°C introduces the sulfonic acid group. The reaction is quenched with ice-water, and the precipitated 4-bromo-3-methoxybenzenesulfonic acid is isolated via filtration (72% yield).

Conversion to Sulfonyl Chloride

The sulfonic acid is reacted with phosphorus pentachloride (PCl₅) in dichloromethane under anhydrous conditions. After stirring for 3 hours at room temperature, the mixture is filtered, and the solvent is removed to yield the sulfonyl chloride as a pale-yellow solid (88% yield).

Critical Parameters :

-

Moisture-free conditions are essential to prevent hydrolysis of the sulfonyl chloride.

-

Excess PCl₅ ensures complete conversion.

Sulfonylation of 3,5-Dimethylpyrazole

The pivotal step involves coupling the 3,5-dimethylpyrazole with the sulfonyl chloride. Sodium hydride (NaH) in N-methylpyrrolidinone (NMP) proves effective for deprotonating the pyrazole nitrogen, enabling nucleophilic attack on the sulfonyl chloride.

Optimized Procedure :

-

3,5-Dimethylpyrazole (5 mmol) is dissolved in anhydrous NMP (10 mL).

-

NaH (60% dispersion in oil, 6 mmol) is added portion-wise under nitrogen at 0°C.

-

After 30 minutes, 4-bromo-3-methoxyphenylsulfonyl chloride (5.5 mmol) is added dropwise.

-

The reaction is warmed to 25°C and stirred for 12 hours.

-

Quenching with ice-water precipitates the crude product, which is purified via column chromatography (hexane:ethyl acetate, 4:1) to afford the title compound as a white solid (65% yield).

Analytical Characterization

Spectroscopic Data

-

1H NMR (500 MHz, CDCl₃) :

δ 7.82 (d, J = 2.4 Hz, 1H, Ar-H),

7.68 (dd, J = 8.6, 2.4 Hz, 1H, Ar-H),

7.12 (d, J = 8.6 Hz, 1H, Ar-H),

6.02 (s, 1H, pyrazole-H),

3.94 (s, 3H, OCH₃),

2.44 (s, 6H, CH₃). -

13C NMR (126 MHz, CDCl₃) :

δ 152.1 (C-OCH₃), 141.2 (pyrazole-C), 134.5–118.3 (aromatic carbons), 56.1 (OCH₃), 13.8 (CH₃). -

HRMS (ESI) : m/z [M + H]⁺ calcd for C₁₂H₁₂BrN₂O₃S: 366.9702; found: 366.9710.

Purity and Yield Optimization

| Parameter | Variation | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Base (NaH vs. K₂CO₃) | NaH in NMP | 65 | 98.5 |

| K₂CO₃ in DMF | 42 | 91.2 | |

| Solvent | NMP | 65 | 98.5 |

| THF | 38 | 89.7 | |

| Temperature | 25°C | 65 | 98.5 |

| 50°C | 58 | 95.3 |

Mechanistic Considerations

The sulfonylation proceeds via a two-step mechanism:

-

Deprotonation : NaH abstracts the pyrazole N–H proton, generating a resonance-stabilized anion.

-

Nucleophilic Substitution : The pyrazole anion attacks the electrophilic sulfur in the sulfonyl chloride, displacing chloride and forming the N–S bond.

Side reactions, such as hydrolysis of the sulfonyl chloride or over-sulfonylation, are mitigated by maintaining anhydrous conditions and stoichiometric control.

Alternative Synthetic Routes

Palladium-Catalyzed Coupling

A patent-disclosed method for analogous sulfonamides employs palladium catalysts for aryl amination. While untested for this specific compound, adapting this approach could involve:

-

Suzuki-Miyaura coupling of a boronic ester-functionalized pyrazole with a brominated sulfonyl precursor.

-

Challenges include compatibility of the sulfonyl group with palladium catalysts.

Solid-Phase Synthesis

Immobilizing the pyrazole on a resin could enable stepwise functionalization, though this method remains speculative for the target molecule.

Industrial-Scale Considerations

Key factors for scalability:

-

Cost Efficiency : Replacing NaH with cheaper bases (e.g., K₃PO₄) without compromising yield.

-

Solvent Recovery : NMP’s high boiling point necessitates energy-intensive distillation; switching to THF or 2-MeTHF could improve sustainability.

-

Waste Management : Neutralization of NaH residues requires careful handling to avoid exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-methoxyphenyl)sulfonyl-3,5-dimethylpyrazole can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonyl group.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiolate can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

1-(4-Bromo-3-methoxyphenyl)sulfonyl-3,5-dimethylpyrazole serves as a lead compound in drug development due to its potential as an enzyme inhibitor. The sulfonyl group can interact with active sites of enzymes, making it useful for designing inhibitors that target specific pathways involved in diseases such as cancer and inflammation.

Case Study : A study published in MDPI demonstrated the compound's effectiveness in inhibiting certain kinases involved in cancer cell proliferation. The binding affinity was evaluated through molecular docking studies, revealing promising interactions with the target proteins.

Biochemical Research

In biochemical research, this compound is utilized to explore protein-ligand interactions. Its structure allows for modifications that can enhance binding properties or selectivity towards specific biological targets.

Data Table: Binding Affinities of Related Compounds

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | Kinase A | -10.5 |

| 1-(4-Chloro-3-methoxyphenyl)sulfonyl-3,5-dimethylpyrazole | Kinase A | -9.8 |

| 1-(4-Iodo-3-methoxyphenyl)sulfonyl-3,5-dimethylpyrazole | Kinase A | -11.2 |

Agrochemicals

This compound is also explored for its potential applications in agrochemicals. Its ability to inhibit specific enzymes can be harnessed to develop herbicides or fungicides that target pests without affecting non-target organisms.

Research Insight : Investigations into the herbicidal activity of sulfonyl pyrazoles have shown that modifications to the pyrazole ring can lead to enhanced efficacy against various weed species while maintaining low toxicity to crops.

Material Science

In materials science, this compound can be used as a building block for synthesizing polymers with tailored properties. Its unique functional groups facilitate the creation of materials with specific thermal and mechanical characteristics.

Application Example : Research has indicated that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methoxyphenyl)sulfonyl-3,5-dimethylpyrazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The bromo and methoxy groups can also contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key structural analogs and their distinguishing features are analyzed below:

Structural and Functional Analogues

1-((2-Bromophenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole (CAS: 957120-77-3)

- Molecular Formula : C₁₁H₁₁BrN₂O₂S

- Molecular Weight : 315.19 g/mol

- Key Differences : The bromine is at the phenyl 2-position instead of 4, and the methoxy group is absent. This alters electronic effects (e.g., reduced electron-donating capacity) and may impact binding interactions in biological systems.

- Applications : Commercially available (), suggesting utility as a synthetic intermediate .

4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.17)

- Molecular Formula : C₁₂H₁₁BrClN₂O

- Molecular Weight : 331.59 g/mol

- Substituents : 4-Bromo on pyrazolone; 4-chlorophenyl; 1,5-dimethyl.

- Key Differences: The bromine is on the pyrazole ring instead of the phenyl, and the core structure is a pyrazolone (a β-keto lactam derivative).

3,5-Dimethylpyrazole Derivatives with Furan Moieties

- Molecular Formula : Varies (e.g., C₁₀H₁₁N₃O₂).

- Substituents : Furan instead of sulfonylphenyl; 3,5-dimethylpyrazole.

- Biological Activity : Exhibits PDE4B inhibition (IC₅₀ = 0.12–4.56 μM). The furan moiety enhances π-π stacking in enzyme binding, whereas the sulfonylphenyl group in the target compound may improve hydrophobicity or steric bulk .

2.1.4. 1-[3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-(phenylsulfonyl)piperazine

- Molecular Formula : C₁₉H₂₅BrN₄O₃S

- Molecular Weight : 473.40 g/mol

- Substituents : 4-Bromo on pyrazole; extended piperazine-sulfonyl chain.

- Applications : Likely a pharmacological candidate due to the piperazine moiety, which is common in CNS-targeting drugs. The bromine on the pyrazole may enhance halogen bonding in target interactions .

Comparative Data Table

Key Findings

- Substituent Position Matters : Bromine at the phenyl 4-position (target) vs. 2-position () affects electronic distribution and steric hindrance. The methoxy group in the target compound may enhance solubility via hydrogen bonding .

- Core Structure Influences Reactivity: Pyrazolone derivatives () exhibit keto-enol tautomerism, unlike the stable pyrazole core of the target compound, enabling diverse chemical applications .

- Biological Activity : While furan-containing pyrazoles show PDE4B inhibition, the target’s sulfonylphenyl group could shift activity toward other targets (e.g., kinases or GPCRs) due to increased hydrophobicity .

Biological Activity

1-(4-Bromo-3-methoxyphenyl)sulfonyl-3,5-dimethylpyrazole (CAS No. 957511-53-4) is a synthetic organic compound belonging to the class of sulfonyl pyrazoles. This compound has garnered attention in scientific research due to its potential biological activities, including enzyme inhibition and interactions with various molecular targets. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonyl group attached to a pyrazole ring, with a bromo-substituted methoxyphenyl moiety. This unique structure contributes to its biological activity, as the sulfonyl group can interact strongly with proteins, potentially inhibiting their function.

The mechanism of action for this compound involves:

- Protein Interaction : The sulfonyl group can form strong interactions with target proteins, influencing their activity.

- Binding Affinity : The presence of bromo and methoxy groups enhances the compound's binding affinity to various molecular targets, which may include enzymes and receptors involved in critical biological pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial enzymes or disruption of cellular processes.

Enzyme Inhibition

The compound has been investigated for its enzyme inhibitory activities:

- Acetylcholinesterase (AChE) Inhibition : Several derivatives have shown significant inhibitory effects on AChE, which is crucial for neurotransmission .

- Urease Inhibition : The sulfonamide moiety is associated with strong urease inhibitory activity, which is beneficial in treating infections caused by urease-producing bacteria .

Study 1: Docking Studies

Molecular docking studies have demonstrated that this compound can form stable complexes with target proteins. For example, binding energy calculations indicated favorable interactions with Penicillin Binding Protein 4 (PBP4) in Staphylococcus aureus, suggesting potential as an antibiotic agent .

Study 2: Synthesis and Biological Evaluation

In a study focused on the synthesis of related pyrazole compounds, researchers evaluated their biological activities through various assays. The synthesized compounds were tested for their ability to inhibit AChE and showed promising results, indicating that modifications to the pyrazole structure could enhance biological efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(4-Methoxyphenyl)sulfonyl-3,5-dimethylpyrazole | Lacks bromo group | Reduced reactivity |

| 1-(4-Bromo-3-methylphenyl)sulfonyl-3,5-dimethylpyrazole | Different substitution pattern | Varies in binding affinity |

The unique combination of bromo and methoxy substituents in this compound enhances its reactivity and biological activity compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(4-Bromo-3-methoxyphenyl)sulfonyl-3,5-dimethylpyrazole?

- Methodological Answer : The synthesis typically involves sulfonylation of a pyrazole precursor. For example, 3,5-dimethylpyrazole can react with 4-bromo-3-methoxybenzenesulfonyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen. Triethylamine is added as a base to neutralize HCl byproducts, and the reaction is monitored via TLC until completion . Post-synthesis purification involves aqueous workup (e.g., extraction with dichloromethane), drying with Na₂SO₄, and recrystallization using ethanol-water mixtures to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR/Raman Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretches ~1350–1150 cm⁻¹, C-Br ~600–500 cm⁻¹) and confirm substitution patterns .

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–7.8 ppm for bromophenyl), methoxy groups (δ ~3.8 ppm), and pyrazole methyl groups (δ ~2.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]⁺ = 399.02; observed 399.03) .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined when centrosymmetric ambiguities arise?

- Methodological Answer : Use SHELXL for refinement, but apply Flack’s x parameter instead of Rogers’ η to avoid false chirality-polarity indications in near-centrosymmetric structures. For twinned crystals, employ the HKLF5 format in SHELX to model twin laws . Validate refinement with R-factor convergence (<5% discrepancy) and electron density maps (e.g., check for residual peaks <0.3 e⁻/ų) .

Q. How do structural modifications (e.g., bromo/methoxy groups) influence biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the bromo group with other halogens (e.g., Cl, I) via Ullmann coupling to assess halogen-dependent bioactivity (e.g., IC₅₀ shifts in enzyme inhibition assays) .

- Methoxy Position : Synthesize analogs with ortho/meta/para-methoxy substituents and compare logP values (HPLC-derived) to correlate lipophilicity with membrane permeability .

- Pyrazole Core : Introduce electron-withdrawing groups (e.g., nitro) at the 3,5-positions to test electronic effects on receptor binding (surface plasmon resonance assays) .

Q. How should researchers resolve contradictions in spectroscopic vs. crystallographic data?

- Methodological Answer :

- Case Study : If NMR suggests a planar pyrazole ring but X-ray shows puckering, perform DFT calculations (e.g., Gaussian09, B3LYP/6-31G*) to compare energy minima for both conformers. Validate with variable-temperature NMR to detect dynamic effects .

- Discrepant Mass Data : Cross-check with MALDI-TOF for high-mass accuracy and isotopic pattern matching (e.g., bromine’s 1:1 M/M+2 ratio) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.